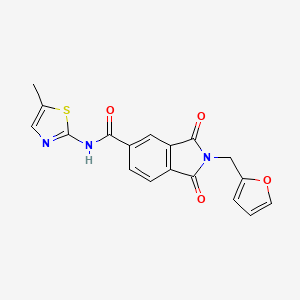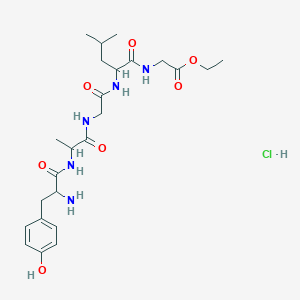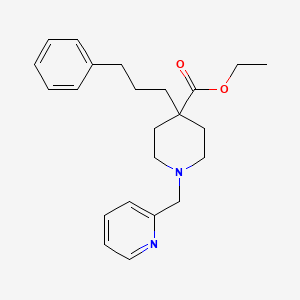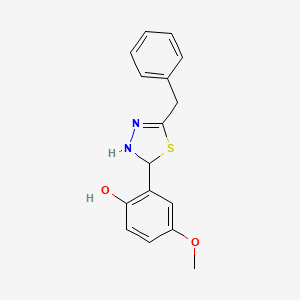![molecular formula C17H19ClO3 B5153596 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5153596.png)
1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene, also known as bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. However,
Mechanism of Action
Bisoprolol works by blocking the beta-1 receptors in the heart, which reduces the heart rate and the force of contraction. This results in a decrease in blood pressure and a reduction in the workload of the heart.
Biochemical and Physiological Effects
Bisoprolol has been shown to have a number of biochemical and physiological effects. It can reduce the level of circulating catecholamines, which are hormones that increase heart rate and blood pressure. It can also improve endothelial function, which is important for maintaining healthy blood vessels.
Advantages and Limitations for Lab Experiments
Bisoprolol has several advantages for lab experiments. It has a well-established safety profile and is widely available. It can be used in a variety of animal models to study the effects of beta-blockers on cardiovascular function. However, 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene has limitations in terms of its specificity for beta-1 receptors and its potential for off-target effects.
Future Directions
There are several future directions for research on 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene. One area of interest is the potential use of 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene in the prevention of cardiovascular disease in high-risk populations. Another area of interest is the development of more specific beta-blockers that target only the beta-1 receptors in the heart, which could reduce the potential for off-target effects. Finally, there is a need for more research on the long-term effects of 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene on cardiovascular function and overall health.
Synthesis Methods
Bisoprolol can be synthesized by reacting 2-(2-ethoxyphenoxy)propanol with 1-chloro-2-(diphenylphosphino)benzene in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene.
Scientific Research Applications
Bisoprolol has been extensively studied in the field of cardiology and has shown promising results in the treatment of heart failure and hypertension. It has been shown to reduce the risk of mortality and hospitalization in patients with heart failure and improve exercise tolerance in patients with angina.
properties
IUPAC Name |
1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-2-19-16-10-5-6-11-17(16)21-13-7-12-20-15-9-4-3-8-14(15)18/h3-6,8-11H,2,7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCOLPQHXMMDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(2-methoxyethyl)-4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5153517.png)
![4,6-dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}pyrimidine](/img/structure/B5153520.png)


![N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5153563.png)
![2-[4-(methylthio)phenyl]-1H-benzimidazole](/img/structure/B5153571.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B5153584.png)
![N-(3-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5153586.png)
![N-{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}-1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxamide](/img/structure/B5153594.png)


![N-(4-methoxyphenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5153606.png)
![3-[(3-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5153609.png)
